Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 60442-41-3
VCID: VC1984785
InChI: InChI=1S/C13H16ClNO3S/c1-2-18-13(17)11-8-5-3-4-6-9(8)19-12(11)15-10(16)7-14/h2-7H2,1H3,(H,15,16)
SMILES: CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCl
Molecular Formula: C13H16ClNO3S
Molecular Weight: 301.79 g/mol

Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.: 60442-41-3

Cat. No.: VC1984785

Molecular Formula: C13H16ClNO3S

Molecular Weight: 301.79 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 60442-41-3

Specification

CAS No. 60442-41-3
Molecular Formula C13H16ClNO3S
Molecular Weight 301.79 g/mol
IUPAC Name ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C13H16ClNO3S/c1-2-18-13(17)11-8-5-3-4-6-9(8)19-12(11)15-10(16)7-14/h2-7H2,1H3,(H,15,16)
Standard InChI Key SYGWXPYGPAXVLL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCl
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCl

Introduction

Chemical Identity and Structure

Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is identified by the CAS Registry Number 60442-41-3. It possesses a molecular formula of C13H16ClNO3S with a molecular weight of 301.79 g/mol . The compound features a tetrahydrobenzothiophene core structure, which consists of a fused ring system combining a partially saturated benzene ring with a thiophene ring. The molecular structure includes three key functional groups: an ethyl ester at position 3, a chloroacetyl amino group at position 2, and a tetrahydro modification of the benzene portion of the benzothiophene scaffold.

The compound is known by several synonyms in chemical databases and literature, including:

  • AKOS 92889

  • AURORA 4067

  • AKOS B006573

  • AKOS AU36-M213

  • AKOS BBS-00000638

  • ART-CHEM-BB B006573

  • TIMTEC-BB SBB004657

  • Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Benzo[b]thiophene-3-carboxylic acid, 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-, ethyl ester

Physical Properties

The physical properties of Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been experimentally determined and computationally predicted. These properties are crucial for understanding its behavior in different environments and for potential applications in chemical synthesis or pharmaceutical development.

Table 1: Physical Properties of Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

PropertyValueMethodSource
Melting point113-115°CExperimental
Boiling point519.4±50.0 °CPredicted
Density1.343±0.06 g/cm³Predicted
pKa12.10±0.20Predicted
AppearanceSolid-

The relatively high melting point indicates significant intermolecular forces, likely including hydrogen bonding due to the presence of the amide group. The compound exists as a solid at room temperature, which is consistent with its structural characteristics and molecular weight .

Chemical Reactivity

The reactivity of Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is primarily determined by its functional groups, each contributing distinct chemical behaviors:

Chloroacetyl Group

The chloroacetyl moiety contains a reactive alkyl halide component. The chlorine atom serves as a good leaving group, making this portion of the molecule susceptible to nucleophilic substitution reactions. This reactivity can be exploited in synthetic applications where the chlorine atom is replaced by other nucleophiles to create derivatives with modified properties.

Ethyl Ester Group

The ethyl ester functionality at position 3 can undergo typical ester reactions, including hydrolysis, transesterification, and reduction. Under basic conditions, the ester can be hydrolyzed to form the corresponding carboxylic acid, while in the presence of alcohols and acid catalysts, transesterification can occur to produce different ester derivatives.

Amino Group

Though part of an amide linkage, the nitrogen atom may still participate in reactions under appropriate conditions. The amide bond could be cleaved under strong acidic or basic conditions, potentially yielding the free amine which would then display increased nucleophilicity.

Synthesis Methods

The synthesis of Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves a multi-step process. While the specific synthetic route can vary depending on the starting materials and desired efficiency, a general approach involves:

Formation of the Benzothiophene Core

The synthesis begins with the construction of the tetrahydrobenzothiophene scaffold, which can be achieved through various methods including:

  • Cyclization reactions of appropriately substituted cyclohexanones with sulfur-containing reagents

  • Diels-Alder reactions followed by sulfur incorporation

  • Modifications of existing benzothiophene structures through selective reduction of the benzene ring

Functionalization

Once the core structure is established, the compound undergoes sequential functionalization:

  • Introduction of the ethyl ester group at position 3, typically through esterification of a carboxylic acid precursor

  • Installation of an amino group at position 2, often through nitration followed by reduction

  • Acylation of the amino group using chloroacetyl chloride to introduce the chloroacetyl moiety

Applications and Research Relevance

Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves primarily as a research tool with several potential applications:

Medicinal Chemistry

The compound's structural features make it a valuable intermediate in drug discovery efforts. Benzothiophene derivatives have shown various biological activities including:

  • Anti-inflammatory properties

  • Analgesic effects

  • Potential anticancer activity

  • Central nervous system activity

The presence of the chloroacetyl group provides a reactive handle for further functionalization, allowing medicinal chemists to create libraries of related compounds for structure-activity relationship studies.

Chemical Probe Development

The reactivity of the chloroacetyl group makes this compound useful in the development of chemical probes for biological research. Through appropriate modifications, it can be transformed into molecules capable of selective binding to specific targets in biological systems.

Building Block in Organic Synthesis

As a versatile intermediate, this compound can serve as a building block for the synthesis of more complex molecules with specific properties for various applications in materials science, catalysis, or pharmaceutical development.

SupplierProduct NumberProduct NamePackage SizePrice (USD)Last Updated
Sigma-AldrichS720291Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate50 mg$29.802024/03/01
Matrix Scientific029428Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate500 mg$144.002021/12/16
Matrix Scientific029428Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate1 g$169.002021/12/16
CymitQuimica10-F365247Ethyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateVarious sizesInquiry required-

Additional suppliers may offer this compound, potentially at different price points or package sizes. Researchers are advised to check with multiple suppliers to find the most suitable option for their specific requirements.

Structurally Related Compounds

Several compounds structurally related to Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been reported in the literature and chemical databases. These include:

Methyl Substituent Derivative

Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 76981-87-8) contains an additional methyl group at position 6 of the tetrahydrobenzene ring. This compound has a molecular formula of C14H18ClNO3S and a molecular weight of 315.8 g/mol .

Cyclohepta Variant

Ethyl-2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate represents a structural modification where the six-membered tetrahydrobenzene ring is replaced by a seven-membered ring, resulting in altered spatial arrangement and potentially different biological activity .

Parent Amine Compound

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is the non-acylated precursor to our target compound, lacking the chloroacetyl group on the amino nitrogen. This compound serves as an important intermediate in the synthesis of various functionalized benzothiophene derivatives .

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